2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a cyclopentyl ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of benzene to form bromobenzene, followed by a Friedel-Crafts acylation to introduce the acetic acid group.
Cyclopentyl Ring Formation: The next step involves the formation of the cyclopentyl ring through a series of cyclization reactions.
Final Coupling: The final step is the coupling of the bromophenyl intermediate with the cyclopentyl ring under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4E)-4-[(4-chlorophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
- 2-[(4E)-4-[(4-fluorophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
- 2-[(4E)-4-[(4-methylphenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid
Uniqueness
The uniqueness of 2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid lies in its bromophenyl group, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the bromine atom can influence the compound’s electronic structure, making it more reactive in certain types of chemical reactions.
Properties
IUPAC Name |
2-[(4E)-4-[(4-bromophenyl)methylidene]-3-oxo-2-pentylcyclopentyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-2-3-4-5-17-14(12-18(21)22)11-15(19(17)23)10-13-6-8-16(20)9-7-13/h6-10,14,17H,2-5,11-12H2,1H3,(H,21,22)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQIFTCSKNMRIM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(CC(=CC2=CC=C(C=C2)Br)C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(C/C(=C\C2=CC=C(C=C2)Br)/C1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.